molecular formula C11H13FN2O3 B5223679 N-(4-fluorophenyl)-N'-(2-hydroxypropyl)ethanediamide

N-(4-fluorophenyl)-N'-(2-hydroxypropyl)ethanediamide

Cat. No.: B5223679
M. Wt: 240.23 g/mol
InChI Key: YMUILGYFCXBPGQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N’-(2-hydroxypropyl)ethanediamide: is an organic compound characterized by the presence of a fluorophenyl group and a hydroxypropyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-N’-(2-hydroxypropyl)ethanediamide typically involves the reaction of 4-fluoroaniline with 2-hydroxypropylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of N-(4-fluorophenyl)-N’-(2-hydroxypropyl)ethanediamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-N’-(2-hydroxypropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.

Major Products Formed:

    Oxidation: Formation of N-(4-fluorophenyl)-N’-(2-oxopropyl)ethanediamide.

    Reduction: Formation of N-(4-fluorophenyl)-N’-(2-hydroxypropyl)ethanediamine.

    Substitution: Formation of N-(4-substituted phenyl)-N’-(2-hydroxypropyl)ethanediamide.

Scientific Research Applications

Chemistry: N-(4-fluorophenyl)-N’-(2-hydroxypropyl)ethanediamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions between fluorinated molecules and biological targets.

Medicine: N-(4-fluorophenyl)-N’-(2-hydroxypropyl)ethanediamide has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a valuable scaffold for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N’-(2-hydroxypropyl)ethanediamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-N’-(2-hydroxypropyl)ethanediamide
  • N-(4-bromophenyl)-N’-(2-hydroxypropyl)ethanediamide
  • N-(4-methylphenyl)-N’-(2-hydroxypropyl)ethanediamide

Comparison: N-(4-fluorophenyl)-N’-(2-hydroxypropyl)ethanediamide is unique due to the presence of the fluor

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-(2-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c1-7(15)6-13-10(16)11(17)14-9-4-2-8(12)3-5-9/h2-5,7,15H,6H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUILGYFCXBPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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